3-Furanacetic acid, .alpha.-aminotetrahydro-, [S-(R*,S*)]- (9CI) 3-Furanacetic acid, .alpha.-aminotetrahydro-, [S-(R*,S*)]- (9CI)
Brand Name: Vulcanchem
CAS No.: 150331-97-8
VCID: VC0189797
InChI: InChI=1S/C6H11NO3/c7-5(6(8)9)4-1-2-10-3-4/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m0/s1
SMILES: C1COCC1C(C(=O)O)N
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol

3-Furanacetic acid, .alpha.-aminotetrahydro-, [S-(R*,S*)]- (9CI)

CAS No.: 150331-97-8

Main Products

VCID: VC0189797

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

3-Furanacetic acid, .alpha.-aminotetrahydro-, [S-(R*,S*)]- (9CI) - 150331-97-8

CAS No. 150331-97-8
Product Name 3-Furanacetic acid, .alpha.-aminotetrahydro-, [S-(R*,S*)]- (9CI)
Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
IUPAC Name (2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid
Standard InChI InChI=1S/C6H11NO3/c7-5(6(8)9)4-1-2-10-3-4/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m0/s1
Standard InChIKey HAKFKLNJIKJGET-WHFBIAKZSA-N
Isomeric SMILES C1COC[C@H]1[C@@H](C(=O)[O-])[NH3+]
SMILES C1COCC1C(C(=O)O)N
Canonical SMILES C1COCC1C(C(=O)[O-])[NH3+]
Synonyms 3-Furanacetic acid, .alpha.-aminotetrahydro-, [S-(R*,S*)]- (9CI)
PubChem Compound 14962798
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator